molecular formula C35H59NO13 B1683686 Kitasamycin CAS No. 1392-21-8

Kitasamycin

Cat. No.: B1683686
CAS No.: 1392-21-8
M. Wt: 701.8 g/mol
InChI Key: XYJOGTQLTFNMQG-AZQRDTPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Leucomycin V, also known as Turimycin or Kitasamycin, is a macrolide antibiotic . Its primary target is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like Leucomycin V .

Mode of Action

Leucomycin V inhibits bacterial protein biosynthesis by binding reversibly to the 50S subunit of the bacterial ribosome . This binding impedes the translocation of peptidyl tRNA during protein synthesis, disrupting the normal function of the ribosome . As a result, bacterial growth and proliferation are inhibited, leading to the suppression of infection . The action of Leucomycin V is predominantly bacteriostatic, meaning it prevents the growth and reproduction of bacteria rather than directly killing them . In high concentrations, leucomycin v can also exhibit bactericidal effects by effectively eradicating bacterial populations .

Biochemical Pathways

Leucomycin V affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the translocation of peptidyl tRNA, a critical step in the protein synthesis pathway . This disruption leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Macrolides like leucomycin v tend to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of Leucomycin V to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .

Result of Action

The primary result of Leucomycin V’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Leucomycin V prevents bacteria from producing the proteins they need to grow and reproduce . This leads to the suppression of bacterial infections .

Action Environment

The action of Leucomycin V can be influenced by environmental factors. For instance, during the production of Leucomycin V, degradation products can be readily produced in acidic conditions . Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of Leucomycin V .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kitasamycin is primarily produced through fermentation. The fermentation medium typically includes glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The fermentation process involves inoculating a seed culture solution into the fermentation medium and maintaining specific conditions to optimize the production of this compound .

Industrial Production Methods: For industrial production, the preparation of this compound involves several steps. Initially, the original strain is subjected to plate streaking to prepare a single colony. This colony is then transferred to an inclined plane for further culturing. Spores are scraped from the inclined plane and used to prepare a freeze-dried strain tube. The spores are then transferred to a seed culture medium for shake culture, followed by transfer to a seed tank . This method ensures consistency in the quality of the produced this compound and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Kitasamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Kitasamycin has a wide range of scientific research applications:

Properties

IUPAC Name

2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-AZQRDTPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kitasamycin
Reactant of Route 2
Kitasamycin
Reactant of Route 3
Kitasamycin
Reactant of Route 4
Kitasamycin
Reactant of Route 5
Kitasamycin
Reactant of Route 6
Kitasamycin
Customer
Q & A

Q1: What is the primary mechanism of action of Kitasamycin?

A1: this compound, a macrolide antibiotic, primarily exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, interfering with protein synthesis [, ]. This binding inhibits the formation of peptide bonds by interfering with the peptidyltransferase activity of the ribosome []. It primarily affects gram-positive bacteria but has limited activity against some gram-negative bacteria and mycoplasma species [, ].

Q2: What are the downstream effects of this compound's interaction with ribosomes?

A2: By inhibiting protein synthesis, this compound prevents bacterial growth and proliferation, ultimately leading to bacterial death. This bacteriostatic effect makes it a valuable tool in combating infections caused by susceptible bacterial strains. [, , ].

Q3: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize this compound and its formulations []. These techniques provide valuable information about the functional groups and structural features of the molecule.

Q4: What is known about the stability of this compound under different conditions?

A5: this compound has been found to be unstable at high pH levels, particularly at pH 10 []. This instability at alkaline pH can pose challenges for formulating the drug with certain excipients or administering it via specific routes.

Q5: How does the stability of this compound in solution vary with pH?

A6: this compound shows varying degrees of stability at different pH levels. While it exhibits stability at pH 4, 7, and 9, its antibacterial activity decreases significantly at a pH of 10 []. This information is crucial for formulating stable and effective this compound solutions for various applications.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily recognized for its antibiotic activity and does not possess intrinsic catalytic properties. Its mechanism of action revolves around binding and inhibiting a biological target (ribosomes) rather than catalyzing a chemical reaction.

Q7: What is the absorption profile of this compound following oral administration?

A8: Following oral administration in swine, this compound is absorbed from the intestine at a rate of approximately 30% []. This information is essential for understanding the bioavailability of this compound and optimizing dosing regimens for therapeutic use in animals.

Q8: What is the elimination half-life of this compound?

A9: The elimination half-life of this compound varies depending on the species and the route of administration. In rats, dogs, and pigs, the serum half-life ranges from 30 to 120 minutes following intravenous administration [].

Q9: How does disease state affect the pharmacokinetics of this compound?

A10: Studies in chickens indicate that Salmonella gallinarum infection leads to higher serum this compound concentrations and a prolonged elimination half-life compared to healthy birds []. This difference highlights the importance of considering disease state when determining appropriate dosage regimens.

Q10: How does the pharmacokinetic profile of this compound microcapsules differ from the crude formulation?

A11: The microcapsule formulation of this compound demonstrates slower absorption, extensive distribution, and slower elimination compared to the crude formulation []. This modified pharmacokinetic profile is advantageous for achieving sustained drug levels in the body.

Q11: Have any PK/PD modeling studies been conducted for this compound?

A12: Yes, a PK/PD modeling approach has been developed to design dosage regimens for acetylthis compound in swine to combat Clostridium perfringens infections []. This approach considers the drug's pharmacokinetic properties and its pharmacodynamic interactions with the target bacteria.

Q12: What is the in vitro activity of this compound against gram-positive cocci?

A13: this compound exhibits potent in vitro activity against gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant strains of Staphylococcus aureus []. This in vitro activity translates to its clinical utility in treating infections caused by these bacteria.

Q13: How effective is this compound in controlling swine dysentery caused by Brachyspira hyodysenteriae?

A14: Studies have demonstrated that this compound effectively controls swine dysentery in pigs experimentally infected with susceptible Brachyspira hyodysenteriae isolates []. This finding supports its use in managing this economically significant disease in swine production.

Q14: What mechanisms contribute to macrolide resistance in bacteria, and how does this relate to this compound?

A15: Macrolide resistance commonly involves mutations in the 23S rRNA gene of bacteria []. These mutations alter the drug's binding site on the ribosome, reducing its efficacy. This resistance mechanism is also relevant to this compound, as it is a macrolide antibiotic.

Q15: What is known about the acute toxicity of this compound?

A16: this compound displays low acute toxicity across various animal species and administration routes [, ]. Lethal or sublethal doses typically result in clonic convulsions, with animals either dying within 24 hours or recovering completely []. These findings provide insights into the safety profile of this compound.

Q16: Have any long-term toxicity studies been conducted with this compound?

A17: Chronic studies in dogs administered oral this compound doses for 12 months revealed no significant functional or histopathological abnormalities [, ]. These findings suggest a favorable safety profile for long-term use.

Q17: What are the common adverse drug reactions associated with this compound for injection?

A18: Analysis of adverse drug reactions (ADRs) associated with this compound for injection revealed that most ADRs occur during the first-time use []. This information underscores the importance of careful monitoring, especially upon initial administration.

Q18: What analytical techniques are commonly used to determine this compound concentrations?

A19: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the sensitive and accurate determination of this compound and its metabolites in various matrices, including plasma, tissues, and feedstuffs [, , , , , ].

Q19: What is the principle of the turbidimetric method for this compound determination?

A20: The turbidimetric method relies on the ability of this compound to inhibit bacterial growth, leading to a decrease in turbidity (cloudiness) of a bacterial suspension [, , ]. The degree of turbidity reduction is proportional to the concentration of this compound, allowing for quantification.

Q20: What is the rationale for developing microcapsule formulations of this compound?

A21: Microencapsulation of this compound aims to enhance its therapeutic efficacy by achieving sustained drug release, improving stability, and masking its bitter taste []. This approach is particularly beneficial for oral administration, enhancing patient compliance.

Q21: What factors influence the dissolution rate of acetylthis compound particles?

A22: Establishing a standardized method for determining the dissolution of acetylthis compound particles is crucial for ensuring consistent drug release characteristics []. Factors such as particle size, formulation excipients, and the dissolution medium can significantly impact the dissolution rate and, consequently, the drug's bioavailability.

Q22: How does the in vitro antibacterial activity of this compound compare to other macrolide antibiotics?

A23: While this compound exhibits potent activity against a range of gram-positive bacteria, some other macrolides, like josamycin, demonstrate superior activity against specific strains, including those resistant to erythromycin []. This comparative analysis helps in selecting the most effective macrolide based on the target pathogen's susceptibility profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.